1-[2-(4-Butoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Butoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone is a complex organic compound featuring an imidazole ring, a butoxyphenyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Butoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone typically involves the reaction of 4-butoxyphenyl derivatives with imidazole precursors under controlled conditions. One common method includes the reaction of 4-butoxyacetophenone with appropriate imidazole derivatives in the presence of catalysts and solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Butoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The imidazole ring can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-[2-(4-Butoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-[2-(4-Butoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-(4-Butoxyphenyl)ethanone: A simpler analog with similar structural features but lacking the imidazole ring.
2-(4-Butoxyphenyl)-1H-imidazole: Contains the imidazole ring but differs in the position of the butoxyphenyl group
Uniqueness: 1-[2-(4-Butoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone is unique due to the presence of both the butoxyphenyl group and the hydroxy group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[2-(4-butoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-5-10-21-14-8-6-13(7-9-14)16-17-11(2)15(12(3)19)18(16)20/h6-9,20H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAMQKMVSXUXEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=C(N2O)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.